molecular formula C8H12N2O B12915208 5-Methyl-2-propylpyrimidin-4(3H)-one CAS No. 98489-53-3

5-Methyl-2-propylpyrimidin-4(3H)-one

Cat. No.: B12915208
CAS No.: 98489-53-3
M. Wt: 152.19 g/mol
InChI Key: MUWRDYZINXXTSJ-UHFFFAOYSA-N
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Description

5-Methyl-2-propylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methyl group at position 5 and a propyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-propylpyrimidin-4(1H)-one can be achieved through various methods, including:

    Cyclization Reactions: Starting from appropriate precursors such as β-diketones and amidines.

    Condensation Reactions: Using urea or thiourea with β-ketoesters under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processes: Utilizing large-scale reactors for the cyclization or condensation reactions.

    Continuous Processes: Employing flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-propylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to dihydropyrimidines using reducing agents such as sodium borohydride.

    Substitution: Halogenation or alkylation at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of halogenated or alkylated pyrimidines.

Scientific Research Applications

5-Methyl-2-propylpyrimidin-4(1H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-propylpyrimidin-4(1H)-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: Similar structure with two methyl groups.

    2-Propyl-4-methylpyrimidine: Similar structure with a propyl and a methyl group at different positions.

Uniqueness

5-Methyl-2-propylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

98489-53-3

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-methyl-2-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O/c1-3-4-7-9-5-6(2)8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

MUWRDYZINXXTSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C(=O)N1)C

Origin of Product

United States

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